Cas no 80254-72-4 (1-Fluoro-3-(3-nitrophenyl)benzene)
1-Fluoro-3-(3-nitrophenyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-fluorophenyl)-3-nitrobenzene
- 1-Fluoro-3-(3-nitrophenyl)benzene
- MFCD21332987
- 3-Fluoro-3'-nitro-1,1'-biphenyl
- CS-0212474
- SCHEMBL14782125
- 3'-fluoro-3-nitrobiphenyl
- DB-424950
- 3-Fluoro-3 inverted exclamation marka-nitro-1,1 inverted exclamation marka-biphenyl
- 80254-72-4
- BS-24453
- DTXSID30720608
- BNFWFXBOZUJOLN-UHFFFAOYSA-N
-
- MDL: MFCD21332987
- Inchi: 1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
- InChI Key: BNFWFXBOZUJOLN-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 217.05400
- Monoisotopic Mass: 217.05390666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.82000
- LogP: 3.92410
1-Fluoro-3-(3-nitrophenyl)benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Fluoro-3-(3-nitrophenyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F597643-100mg |
1-Fluoro-3-(3-nitrophenyl)benzene |
80254-72-4 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | F597643-250mg |
1-Fluoro-3-(3-nitrophenyl)benzene |
80254-72-4 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | F597643-500mg |
1-Fluoro-3-(3-nitrophenyl)benzene |
80254-72-4 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | F597643-1g |
1-Fluoro-3-(3-nitrophenyl)benzene |
80254-72-4 | 1g |
$333.00 | 2023-05-18 | ||
| abcr | AB310584-1 g |
1-Fluoro-3-(3-nitrophenyl)benzene; 97% |
80254-72-4 | 1g |
€246.00 | 2023-04-26 | ||
| abcr | AB310584-5 g |
1-Fluoro-3-(3-nitrophenyl)benzene; 97% |
80254-72-4 | 5g |
€858.00 | 2023-04-26 | ||
| abcr | AB310584-1g |
1-Fluoro-3-(3-nitrophenyl)benzene, 97%; . |
80254-72-4 | 97% | 1g |
€246.00 | 2025-04-16 | |
| abcr | AB310584-5g |
1-Fluoro-3-(3-nitrophenyl)benzene, 97%; . |
80254-72-4 | 97% | 5g |
€858.00 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283144-1g |
3-Fluoro-3′-nitro-1,1′-biphenyl |
80254-72-4 | 97% | 1g |
¥1477.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283144-5g |
3-Fluoro-3′-nitro-1,1′-biphenyl |
80254-72-4 | 97% | 5g |
¥5918.00 | 2024-07-28 |
1-Fluoro-3-(3-nitrophenyl)benzene Suppliers
1-Fluoro-3-(3-nitrophenyl)benzene Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Fluoro-3-(3-nitrophenyl)benzene
1-Fluoro-3-(3-nitrophenyl)benzene: A Comprehensive Overview
1-Fluoro-3-(3-nitrophenyl)benzene, also known by its CAS number 80254-72-4, is a compound of significant interest in various fields of chemistry, particularly in materials science and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorine atom and a nitrophenyl group attached to a benzene ring. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject for both academic and industrial studies.
The synthesis of 1-Fluoro-3-(3-nitrophenyl)benzene involves a series of well-established organic reactions. Typically, the starting material is fluorobenzene, which undergoes nucleophilic substitution or electrophilic substitution reactions to introduce the nitrophenyl group at the meta position. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact. These improvements have been documented in several peer-reviewed journals, highlighting the importance of optimizing synthetic routes for industrial applications.
The physical properties of 1-Fluoro-3-(3-nitrophenyl)benzene are influenced by the electron-withdrawing nature of the fluorine and nitro groups. The compound exhibits a high melting point due to strong intermolecular forces, particularly hydrogen bonding interactions. Its solubility in organic solvents is moderate, making it suitable for various solution-based reactions. Additionally, the compound demonstrates UV absorption characteristics that are advantageous in photovoltaic applications, as reported in recent studies published in Nature Materials.
The chemical reactivity of 1-Fluoro-3-(3-nitrophenyl)benzene is primarily determined by the electron-withdrawing effects of its substituents. The fluorine atom enhances the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution reactions. Similarly, the nitro group at the meta position further stabilizes reactive intermediates, making this compound a versatile building block in organic synthesis. Recent research has explored its use as a precursor for synthesizing advanced materials such as graphene oxide derivatives and metal-organic frameworks (MOFs), with promising results reported in Chemical Science.
In terms of applications, 1-Fluoro-3-(3-nitrophenyl)benzene has found utility in several areas. In pharmaceutical chemistry, it serves as an intermediate for synthesizing bioactive compounds with potential anti-cancer and anti-inflammatory properties. Its role in drug discovery has been highlighted in studies published in Journal of Medicinal Chemistry. Additionally, this compound is employed in the development of high-performance polymers and composites, contributing to advancements in aerospace and electronics industries.
The environmental impact of 1-Fluoro-3-(3-nitrophenyl)benzene has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable practices during its production and use. According to findings published in , the compound exhibits low toxicity to aquatic organisms under controlled conditions, suggesting its potential for eco-friendly applications.
In conclusion, 1-Fluoro-3-(3-nitrophenyl)benzene, CAS No: 80254-72-4, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. Continued exploration into its properties and potential uses will undoubtedly yield further innovations that benefit both industry and academia.
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